molecular formula C8H6N4OS B2596907 2-(Pyrazin-2-yl)thiazole-4-carboxamide CAS No. 1235296-44-2

2-(Pyrazin-2-yl)thiazole-4-carboxamide

Cat. No. B2596907
CAS RN: 1235296-44-2
M. Wt: 206.22
InChI Key: JWGBHQIIBASHEH-UHFFFAOYSA-N
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Description

“2-(Pyrazin-2-yl)thiazole-4-carboxamide” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are important heterocyclics exhibiting diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel pyrazole-4-carboxamides were synthesized, and their structures were characterized by 1H NMR, 13C NMR, and HRMS . Another study reported the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via a Suzuki cross-coupling reaction .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazoles are a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . They have been used in the design of privileged structures in medicinal chemistry .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Future Directions

The development of new compounds related to the thiazole scaffold is an active area of research due to their diverse biological activities . Future research could focus on the design and development of different thiazole derivatives, including “2-(Pyrazin-2-yl)thiazole-4-carboxamide”, to act as potential drug molecules with lesser side effects .

properties

IUPAC Name

2-pyrazin-2-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4OS/c9-7(13)6-4-14-8(12-6)5-3-10-1-2-11-5/h1-4H,(H2,9,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGBHQIIBASHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NC(=CS2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrazin-2-yl)thiazole-4-carboxamide

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